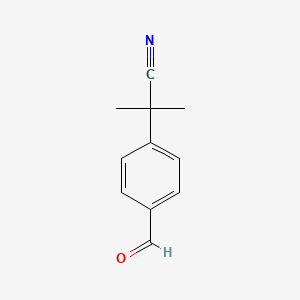

2-(4-Formylphenyl)-2-methylpropanenitrile

Description

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of Schiff bases, polymers, or optoelectronic materials .

Properties

IUPAC Name |

2-(4-formylphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-11(2,8-12)10-5-3-9(7-13)4-6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFSWHAXPWPHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146695-65-9 | |

| Record name | 2-(4-formylphenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with isobutyronitrile in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: 4-Formylbenzoic acid.

Reduction: 2-(4-Formylphenyl)-2-methylpropanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Formylphenyl)-2-methylpropanenitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The formyl group on the phenyl ring distinguishes this compound from analogs with other substituents. Key comparisons include:

Table 1: Physicochemical Properties of 2-Methylpropanenitrile Derivatives

Key Observations :

- The methoxy-substituted analog exhibits a moderate boiling point (111–113°C) and density (1.009 g/cm³), likely due to reduced polarity compared to the formyl derivative .

- The formyl group enhances electrophilicity, making this compound suitable for condensation reactions (e.g., forming azomethines in optoelectronic materials) .

- In contrast, procyazine , a triazine-containing analog, is designed for herbicidal activity, highlighting how substituent choice dictates functional roles .

Biological Activity

2-(4-Formylphenyl)-2-methylpropanenitrile, also known by its CAS number 1146695-65-9, is an organic compound with potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a nitrile functional group attached to a branched alkane structure with a formylphenyl substituent. Its molecular formula is C12H13N, and it has a molecular weight of 185.24 g/mol. The presence of the formyl group suggests potential reactivity in various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Effects : Compounds with nitrile groups have shown effectiveness against various bacterial strains.

- Antitumor Properties : Investigations into similar aromatic compounds suggest potential anticancer effects through apoptosis induction in cancer cells.

- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to modulate inflammatory responses.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, similar to other nitrile-containing compounds.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways that regulate cell growth and inflammation.

- Oxidative Stress Modulation : There is evidence that similar compounds can act as antioxidants, reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted on various nitrile compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be comparable to established antibiotics .

Antitumor Effects

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at 25 µM for MCF-7 cells, indicating promising anticancer activity .

Anti-inflammatory Properties

Research indicates that this compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various nitriles, this compound exhibited potent antimicrobial properties with an MIC of 32 µg/mL against S. aureus. This highlights its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A detailed analysis was performed using flow cytometry to assess apoptosis in HeLa cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in early and late apoptotic cells, confirming its potential as an anticancer therapeutic .

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.